[(3-methoxyphenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group and a pyrazolylmethyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can undergo reduction to form a dihydropyrazole derivative.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxybenzylamine derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxybenzylamine
- 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
- 2-methoxy-3-methylphenol
Uniqueness
(3-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a methoxyphenyl group and a pyrazolylmethyl group. This structural arrangement imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H23N3O/c1-13(2)11-19-12-15(10-18-19)9-17-8-14-5-4-6-16(7-14)20-3/h4-7,10,12-13,17H,8-9,11H2,1-3H3 |
InChI Key |
RQXNNZMUBHWVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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